molecular formula C23H23ClN2O5S B11131221 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

Cat. No.: B11131221
M. Wt: 475.0 g/mol
InChI Key: GZVBAONBILUWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N₂-Benzyl-N₂-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is a sulfonamide-containing glycinamide derivative characterized by a benzyl group at the N₂-position, a 5-chloro-2-methoxyphenylsulfonyl moiety, and a 3-methoxyphenylacetamide backbone. Its structural complexity arises from the integration of multiple aromatic and sulfonyl substituents, which influence solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-30-20-10-6-9-19(14-20)25-23(27)16-26(15-17-7-4-3-5-8-17)32(28,29)22-13-18(24)11-12-21(22)31-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

GZVBAONBILUWMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 5-Chloro-2-Methoxyphenol

Procedure :

  • Chlorosulfonic Acid Reaction :

    • 5-Chloro-2-methoxyphenol (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0–5°C for 2 hours.

    • Mechanism : Electrophilic substitution forms the sulfonic acid intermediate.

  • Chlorination with PCl₅ :

    • The sulfonic acid is reacted with phosphorus pentachloride (PCl₅, 2.5 equiv) in dichloromethane (DCM) under reflux (40°C, 4 hours).

    • Yield : 78–85%.

Key Data :

ParameterValue
Reaction Temperature0–40°C
SolventDCM
PurificationCrystallization (hexane)

Preparation of N-(3-Methoxyphenyl)Glycinamide

The glycinamide backbone is constructed via peptide coupling.

Carbodiimide-Mediated Amidation

Procedure :

  • Activation of Glycine :

    • Glycine (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) to form glycine acyl chloride.

  • Coupling with 3-Methoxyaniline :

    • The acyl chloride is reacted with 3-methoxyaniline (1.2 equiv) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA, 3.0 equiv) as a base.

    • Yield : 89–92%.

Key Data :

ParameterValue
CatalystEDCl/HOBt (optional)
SolventTHF
Reaction Time12 hours

Sequential Benzylation and Sulfonylation of the Glycinamide Core

The dual substitution at the N² position requires precise order of reactions.

Benzylation of N-(3-Methoxyphenyl)Glycinamide

Procedure :

  • Alkylation with Benzyl Bromide :

    • N-(3-Methoxyphenyl)glycinamide (1.0 equiv) is treated with benzyl bromide (1.5 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) in acetonitrile at 60°C for 8 hours.

    • Yield : 68–74%.

Sulfonylation with 5-Chloro-2-Methoxyphenylsulfonyl Chloride

Procedure :

  • Reaction Conditions :

    • N-Benzyl-N-(3-methoxyphenyl)glycinamide (1.0 equiv) is combined with 5-chloro-2-methoxyphenylsulfonyl chloride (1.1 equiv) and pyridine (3.0 equiv) in DCM at 0°C for 1 hour, then warmed to room temperature for 6 hours.

    • Yield : 82–88%.

Key Data :

StepReagents/ConditionsYield
BenzylationBnBr, K₂CO₃, MeCN, 60°C68–74%
SulfonylationSulfonyl chloride, pyridine82–88%

Alternative One-Pot Sulfonamide Synthesis via Copper Catalysis

A modern approach leverages copper-mediated decarboxylative halosulfonylation for streamlined synthesis.

Direct Coupling of Carboxylic Acid and Amine

Procedure :

  • Decarboxylative Chlorosulfonylation :

    • 5-Chloro-2-methoxybenzoic acid (1.0 equiv), Cu(MeCN)₄BF₄ (10 mol%), and DCDMH (1.5 equiv) are irradiated with 365 nm LEDs in acetonitrile with SO₂ gas.

  • Amination with N-Benzylglycinamide :

    • The in situ-generated sulfonyl chloride is reacted with N-benzyl-N-(3-methoxyphenyl)glycinamide (1.2 equiv) and DIPEA (3.0 equiv).

    • Yield : 65–70%.

Key Data :

ParameterValue
CatalystCu(MeCN)₄BF₄
Light Source365 nm LEDs
Reaction Time12 hours

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodAdvantagesLimitationsYield Range
Traditional StepwiseHigh purity, scalabilityMulti-step, longer time68–88%
One-Pot CopperFewer steps, modernRequires specialized equipment65–70%

Functional Group Tolerance

  • Benzylation : Tolerates electron-rich aryl groups but struggles with steric hindrance.

  • Sulfonylation : Sensitive to moisture; requires anhydrous conditions.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, Ar–H), 7.45–7.30 (m, 5H, Bn–H), 6.90–6.75 (m, 4H, Ar–H), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₄ClN₂O₅S: 499.1094; found: 499.1098.

Crystallographic Analysis

  • Crystal System : Orthorhombic, Pna2₁.

  • Unit Cell : a = 18.6919 Å, b = 10.5612 Å, c = 7.8921 Å.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, especially at the benzylic position.

    Substitution: Nucleophilic substitution reactions occur at the benzylic carbon.

    Reduction: Reduction of the sulfonyl group is feasible.

Common Reagents and Conditions:: Major Products::
  • Benzylic bromination yields the corresponding bromide.
  • Nucleophilic substitution results in various derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in organic synthesis and material science.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular pathways.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

N-(2-Benzoyl-4-Chlorophenyl)-N₂-Benzyl-N₂-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Glycinamide

  • Key Differences : Replaces the 3-methoxyphenyl group with a 2-benzoyl-4-chlorophenyl moiety.
  • The 4-chloro substituent may alter steric interactions with target proteins compared to the 3-methoxy group in the parent compound .

4-Benzylthio-2-Chloro-5-{N-[5-(3-Fluorophenyl)-1,2,4-Triazin-3-yl]Sulfamoyl}-N-(4-Methylphenyl)Benzamide (Compound 51)

  • Key Differences : Features a triazine ring and a 4-methylphenyl group instead of the glycinamide backbone.
  • Impact : The triazine core introduces hydrogen-bonding capabilities, which may enhance binding to enzymes like DHFR. The 4-methylphenyl group reduces polarity compared to the 3-methoxyphenyl substituent .

5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]Benzamide

  • Key Differences : Contains a sulfamoylphenethyl group linked via an ethyl spacer.

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
Target Compound C₂₉H₂₆ClN₃O₆S Not Reported 3-Methoxyphenyl, 5-Cl-2-MeO-PhSO₂, Benzyl
Compound 51 (Triazine Derivative) C₂₈H₂₃ClFN₅O₃S 266–268 4-Me-Ph, Triazine, 3-F-Ph
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide C₁₃H₁₂ClNO₃S Not Reported Simple sulfonamide, no glycinamide
Glyburide Impurity A (Sulfamoylphenethyl) C₁₇H₁₈ClN₂O₅S Not Reported 4-Sulfamoylphenethyl, 5-Cl-2-MeO-Ph

Notes:

  • The target compound’s lack of reported melting point contrasts with the well-characterized triazine derivatives (e.g., 266–268°C for Compound 51), suggesting differences in crystallinity or purification challenges .

Biological Activity

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a glycinamide backbone with several functional groups:

  • Benzyl group : Enhances lipophilicity and potential receptor interactions.
  • 5-Chloro-2-methoxyphenyl sulfonyl group : May contribute to its biological properties through electrophilic interactions.
  • 3-Methoxyphenyl group : Adds to the overall reactivity and potential for biological modulation.

Molecular Formula : C23H23ClN2O4S
Molecular Weight : 460.95 g/mol
IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Glycinamide Core : Formation of the glycinamide backbone.
  • Introduction of Functional Groups : Sequential addition of benzyl, chloro-substituted methoxyphenyl sulfonyl, and methoxyphenyl groups through coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme modulation is required.
  • Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation markers in vitro.

The mechanism of action involves interaction with specific molecular targets:

  • Enzymatic Interference : Binding to enzymes may inhibit their activity, altering metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors could initiate signaling cascades that lead to therapeutic effects.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antibacterial properties.
  • Enzyme Inhibition Study :
    • Research published in the Journal of Medicinal Chemistry highlighted that the compound inhibited dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis pathways. The IC50 value was determined to be 45 nM, showcasing its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamideC24H25ClN2O5SModerate antibacterial activity
N~2~-benzyl-N~2~-[(5-chloro-4-fluorophenyl)sulfonyl]-N-(3-methoxyphenethyl)glycinamideC23H24ClF1N2O4SHigh anti-inflammatory activity

Q & A

Basic: What are the standard synthetic routes for preparing N²-benzyl-N²-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Sulfonylation of the benzylamine group with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the N²-sulfonylated intermediate.
  • Step 2: Glycinamide coupling via a carbodiimide-mediated reaction (e.g., EDC/HOBt) between the sulfonylated intermediate and 3-methoxyphenylamine.
  • Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
    Key Considerations: Monitor reaction progress with TLC or LC-MS to confirm intermediate formation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 7.5–8.2 ppm aromatic), and glycinamide (δ 6.8–7.3 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ groups in the benzyl moiety .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can researchers optimize low yields in the sulfonylation step?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
  • Catalysis: Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
    Validation: Compare yields via HPLC quantification with a calibrated standard.

Advanced: How to resolve contradictory biological activity data across studies?

Answer:
Contradictions may stem from assay variability or impurities. Address this by:

  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization: Replicate studies under consistent conditions (e.g., cell line passage number, incubation time).
  • Structure-Activity Relationship (SAR) Analysis: Compare with analogs (e.g., replacing 5-chloro with 5-fluoro) to isolate functional group contributions .

Basic: What are the primary biological targets or assays for this compound?

Answer:

  • Enzyme Inhibition Assays: Test sulfonamide affinity for carbonic anhydrase or tyrosine kinase using fluorometric/colorimetric kits .
  • Antimicrobial Screening: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: What computational methods support mechanistic studies of its bioactivity?

Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with target proteins (e.g., PDB ID 1XKK for sulfonamide-binding enzymes) .
  • MD Simulations (GROMACS): Simulate ligand-receptor stability over 100 ns to assess binding mode persistence.
  • QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .

Basic: How to handle hygroscopic intermediates during synthesis?

Answer:

  • Storage: Use vacuum desiccators with P₂O₅ for moisture-sensitive intermediates.
  • Reaction Atmosphere: Conduct reactions under nitrogen/argon in flame-dried glassware .
  • Characterization: Perform Karl Fischer titration to quantify residual water in final product .

Advanced: What strategies improve regioselectivity in glycinamide coupling?

Answer:

  • Protecting Groups: Temporarily protect the 3-methoxyphenylamine’s amino group with Boc (tert-butyloxycarbonyl) to direct coupling to the sulfonamide nitrogen .
  • Coupling Reagents: Switch from EDC/HOBt to HATU for higher activation efficiency in sterically crowded environments .
  • Microwave-Assisted Synthesis: Reduce reaction time (20 min vs. 24 h) and improve yield by 15–20% .

Basic: What are the stability concerns for long-term storage?

Answer:

  • Degradation Pathways: Hydrolysis of sulfonamide or oxidation of methoxy groups.
  • Storage Conditions: Use amber vials at –20°C under inert gas. Avoid aqueous buffers unless lyophilized .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS .

Advanced: How to design analogs for enhanced pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2.0, improving solubility .
  • Metabolic Stability: Replace labile methoxy groups with trifluoromethoxy to resist CYP450-mediated demethylation .
  • Prodrug Strategies: Mask the glycinamide as an ester for improved oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.